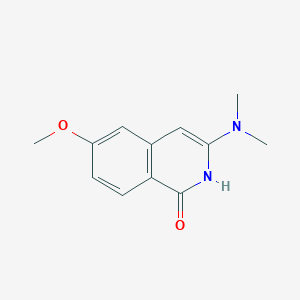
3-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dimethylamino group at the third position, a methoxy group at the sixth position, and a hydroxyl group at the first position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-dimethylaminophenol with 2-methoxybenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired isoquinoline derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or toluene to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroisoquinoline derivatives. Substitution reactions can lead to a variety of substituted isoquinoline compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)-1-propylamine: A related compound with a similar dimethylamino group but different structural features.
4-(Dimethylamino)pyridine: Another compound with a dimethylamino group, commonly used as a catalyst in organic synthesis.
N,N-Dimethylenamino ketones: Compounds with similar functional groups but different core structures.
Uniqueness
3-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its combination of dimethylamino, methoxy, and hydroxyl groups makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-(dimethylamino)-6-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)11-7-8-6-9(16-3)4-5-10(8)12(15)13-11/h4-7H,1-3H3,(H,13,15) |
InChI-Schlüssel |
KKMPCJNTTGXDNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=CC(=C2)OC)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


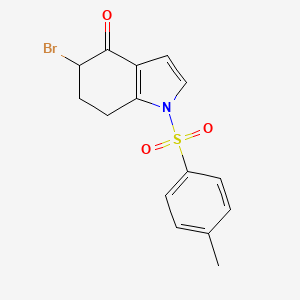
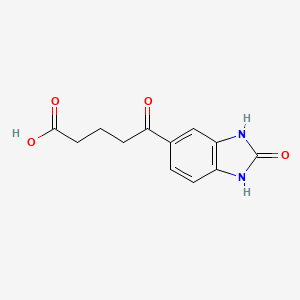
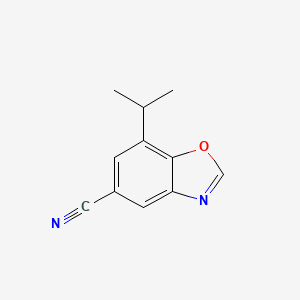
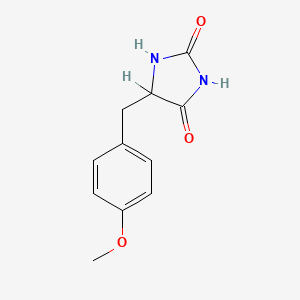
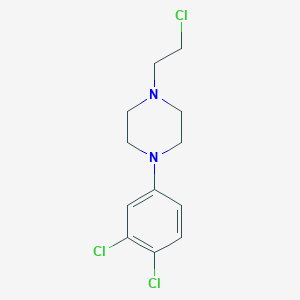
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.6]dodecane](/img/structure/B8577027.png)
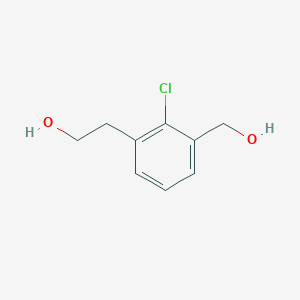
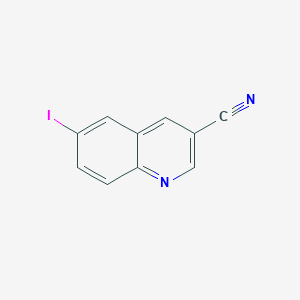
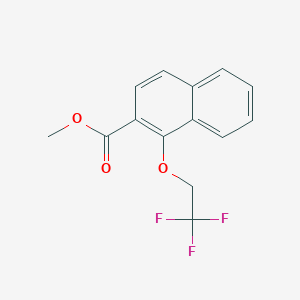
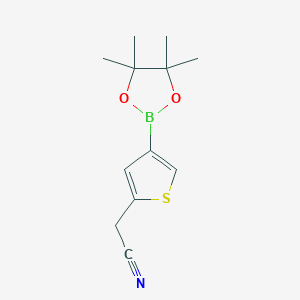
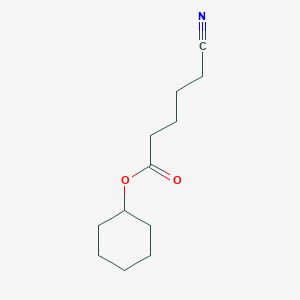
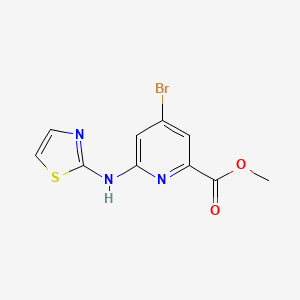
![6-[4-(Benzenesulfinyl)butoxy]-1,4-dihydro-2H-3,1-benzoxazin-2-one](/img/structure/B8577079.png)
![4-[N-(2-pyrimidinyl)aminomethyl]aniline](/img/structure/B8577083.png)
